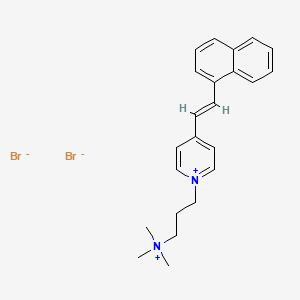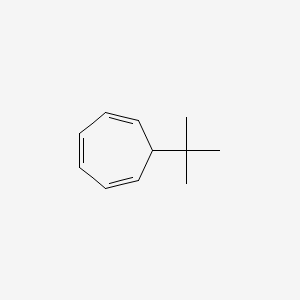
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a vinyl linkage, and a pyridinium moiety, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multiple steps, starting with the preparation of the naphthyl vinyl intermediate. This intermediate is then reacted with a pyridinium salt under specific conditions to form the final product. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Hydroxide ions, alkoxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or carboxylic acids, while reduction can produce naphthyl ethyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets and pathways. The compound’s naphthyl and pyridinium groups allow it to bind to certain proteins or nucleic acids, potentially disrupting their normal function. This binding can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(1-Naphthyl)vinyl)pyridine
- 1-(3-(Trimethylammonio)propyl)pyridinium bromide
- Naphthylvinylpyridinium derivatives
Uniqueness
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21074-53-3 |
|---|---|
Fórmula molecular |
C23H28Br2N2 |
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
trimethyl-[3-[4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium-1-yl]propyl]azanium;dibromide |
InChI |
InChI=1S/C23H28N2.2BrH/c1-25(2,3)19-7-16-24-17-14-20(15-18-24)12-13-22-10-6-9-21-8-4-5-11-23(21)22;;/h4-6,8-15,17-18H,7,16,19H2,1-3H3;2*1H/q+2;;/p-2/b13-12+;; |
Clave InChI |
AHHOMAVGRXRBRI-HPAIREQNSA-L |
SMILES isomérico |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32.[Br-].[Br-] |
SMILES canónico |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)





![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)




